molecular formula C20H15ClN2O2S B3443318 N-(3-chloro-4-methoxyphenyl)-10H-phenothiazine-10-carboxamide

N-(3-chloro-4-methoxyphenyl)-10H-phenothiazine-10-carboxamide

Cat. No. B3443318
M. Wt: 382.9 g/mol
InChI Key: YENBRNDFZRUJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-10H-phenothiazine-10-carboxamide, also known as Cmpd 101, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of phenothiazine derivatives, which have been found to have a range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-10H-phenothiazine-10-carboxamide 101 is not fully understood, but it is believed to act through a combination of mechanisms, including the modulation of neurotransmitter systems, inhibition of oxidative stress, and regulation of inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(3-chloro-4-methoxyphenyl)-10H-phenothiazine-10-carboxamide 101 has a range of biochemical and physiological effects, including the ability to reduce oxidative stress, inhibit inflammation, and enhance neuroprotection. It has also been found to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methoxyphenyl)-10H-phenothiazine-10-carboxamide 101 in lab experiments is its ability to cross the blood-brain barrier, making it an effective tool for studying the effects of compounds on the central nervous system. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(3-chloro-4-methoxyphenyl)-10H-phenothiazine-10-carboxamide 101. One area of interest is in the development of new neuroprotective agents, which could have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is in the development of new anti-inflammatory agents, which could have applications in the treatment of a range of inflammatory conditions. Additionally, further studies could be conducted to better understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-10H-phenothiazine-10-carboxamide 101, which could lead to the development of more targeted and effective therapies.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-10H-phenothiazine-10-carboxamide 101 has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have potential as a neuroprotective agent. It has also been studied for its potential use as an antipsychotic agent, as well as for its anti-inflammatory properties.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-25-17-11-10-13(12-14(17)21)22-20(24)23-15-6-2-4-8-18(15)26-19-9-5-3-7-16(19)23/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENBRNDFZRUJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methoxyphenyl)-10H-phenothiazine-10-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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